molecular formula C16H20N2O6 B2961658 4-(morpholine-4-carbonyloxy)phenyl morpholine-4-carboxylate CAS No. 539805-41-9

4-(morpholine-4-carbonyloxy)phenyl morpholine-4-carboxylate

Cat. No.: B2961658
CAS No.: 539805-41-9
M. Wt: 336.344
InChI Key: SAVFOIQYNUJDTD-UHFFFAOYSA-N
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Description

4-(Morpholine-4-carbonyloxy)phenyl morpholine-4-carboxylate is a synthetic organic compound featuring a benzene ring core symmetrically functionalized with two morpholine-4-carbonyloxy groups. This structure classifies it as a high-purity chemical building block primarily for research and development purposes. The morpholine ring is a common feature in medicinal chemistry and drug design due to its ability to improve solubility and act as a bioisostere for piperazine and other amines . The presence of two identical morpholine-carboxylate moieties makes this compound a potential candidate for use in polymer chemistry, particularly in the synthesis of polyamides or polyurethanes with specialized properties. In pharmaceutical research, it may serve as a key intermediate in the synthesis of more complex molecules targeting a range of biological pathways, as morpholine derivatives are found in various approved therapeutics and experimental compounds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use under any circumstances. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

[4-(morpholine-4-carbonyloxy)phenyl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6/c19-15(17-5-9-21-10-6-17)23-13-1-2-14(4-3-13)24-16(20)18-7-11-22-12-8-18/h1-4H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVFOIQYNUJDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC=C(C=C2)OC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholine-4-carbonyloxy)phenyl morpholine-4-carboxylate typically involves the reaction of 4-(morpholine-4-carbonyl)phenylboronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(morpholine-4-carbonyloxy)phenyl morpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted products .

Scientific Research Applications

4-(morpholine-4-carbonyloxy)phenyl morpholine-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-(morpholine-4-carbonyloxy)phenyl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues with Chromene/Pyrazole Substituents

  • 4-(9-Hydroxy-8-oxo-2,2-diphenyl-8H-[1,3]dioxolo[4,5-g]chromen-6-yl)phenyl morpholine-4-carboxylate (7a) Structure: Incorporates a chromene-dioxole fused ring system. Synthesis: Prepared via reaction of 4-morpholinylcarbonyl chloride with a chromene intermediate, yielding 54% .
  • 4-{6-Amino-5-cyano-3-[4-(2-methylpropyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazol-4-yl}phenyl morpholine-4-carboxylate (Y512-6914) Structure: Features a pyrano-pyrazole substituent. Molecular Weight: 499.57 g/mol . Key Differences: The pyrazole ring and cyano group may increase hydrogen-bonding capacity and metabolic stability compared to the unsubstituted phenyl group in the target compound.

Carboxamide vs. Ester Derivatives

  • N-(4-Chlorophenyl)morpholine-4-carboxamide Structure: Replaces the ester group with a carboxamide. Properties: Exhibits a chair conformation in the morpholine ring and forms N–H⋯O hydrogen bonds in the crystal lattice .
  • N-Phenylmorpholine-4-carboxamide Synonyms: Over 20 variants listed, indicating widespread use in medicinal chemistry . Applications: Carboxamides are often preferred in drug design for their metabolic stability and hydrogen-bonding interactions.

Complex Ester Derivatives

  • (1R)-2-[(Cyanomethyl)amino]-1-({[2-(difluoromethoxy)benzyl]sulfonyl}methyl)-2-oxoethyl morpholine-4-carboxylate (MO9) Structure: Contains a sulfonyl group and difluoromethoxy substituent. Molecular Features: 52 atoms, 53 bonds, and one chiral center . Key Differences: The sulfonyl and difluoromethoxy groups enhance electronegativity and bioavailability, suggesting tailored pharmacokinetic properties compared to simpler esters.

Industrial and Pharmacological Derivatives

  • Camlipixant (1621164-74-6)
    • Structure : Methyl ester of a morpholine carboxylate with an imidazo-pyridine substituent.
    • Applications : Demonstrates voltage-gated ion channel blocking activity, highlighting the role of aromatic substituents in modulating biological activity .

Biological Activity

4-(Morpholine-4-carbonyloxy)phenyl morpholine-4-carboxylate, also known as 2-acetyl-4-morpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate, is a compound that has garnered attention due to its diverse biological activities. This article provides a detailed review of its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound has a complex structure characterized by multiple functional groups, including morpholine and carboxylate moieties. Its molecular formula is C18H22N2O7C_{18}H_{22}N_2O_7. The presence of these functional groups is crucial for its biological activity and interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Each step requires careful optimization to achieve high yield and purity. The general synthetic pathway includes:

  • Formation of the Morpholine Derivative : Starting with morpholine, various acylation reactions are performed.
  • Coupling with Phenolic Compounds : The morpholine derivative is coupled with phenolic compounds to form the desired product.
  • Purification : The final compound is purified using chromatographic techniques.

Biological Activity

Recent studies have highlighted several notable biological activities associated with this compound:

  • Enzyme Inhibition : It has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibition of ACC can lead to reduced lipid synthesis, making it a candidate for obesity and dyslipidemia treatment .
  • Antimicrobial Properties : Preliminary findings suggest that the compound exhibits antimicrobial activity against various bacterial and fungal strains, indicating its potential as an antimicrobial agent .
  • Antitumor Activity : Structural analogs have shown promise in inhibiting cancer cell proliferation, particularly in prostate cancer cell lines (LNCaP). The mechanism appears to involve modulation of signaling pathways related to cell growth and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. A comparative analysis with similar compounds reveals:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Tert-butyl Morpholine-4-carboxylateMorpholine ring with tert-butyl groupAntimicrobialSimpler structure, less steric hindrance
Ethyl Morpholine-4-carboxylateEthoxy group instead of acetoxyAntimicrobialMore hydrophilic properties
4-(Methylsulfonyl)phenol derivativesSulfonamide groupsAntitumor activityDifferent functional group impacts solubility

This table illustrates how variations in functional groups can significantly affect the biological activity and physicochemical properties of morpholine derivatives.

Case Studies

Several case studies have demonstrated the efficacy of this compound in various biological contexts:

  • Study on ACC Inhibition : In vitro studies showed that this compound effectively inhibited ACC in HepG2 cells, leading to reduced fatty acid synthesis. The effective dose was found to be less than 0.3 mg/kg in animal models .
  • Antimicrobial Efficacy : Research conducted on N-acyl-morpholine derivatives highlighted significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the morpholine structure can enhance efficacy against specific pathogens .
  • Antitumor Activity Assessment : A study evaluated the effects of this compound on LNCaP cells, revealing a dose-dependent reduction in cell viability, indicating potential for therapeutic use in prostate cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(morpholine-4-carbonyloxy)phenyl morpholine-4-carboxylate, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves coupling morpholine derivatives with activated phenyl intermediates. For example, esterification or amidation reactions using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) can improve yields . Reaction optimization should focus on solvent choice (e.g., anhydrous DMF or THF), temperature control (0–25°C), and stoichiometric ratios of morpholine precursors. Catalytic amounts of DMAP (4-dimethylaminopyridine) may enhance acylation efficiency .

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/hexane (20–50%) is standard. For polar byproducts, reverse-phase HPLC with acetonitrile/water (0.1% TFA) can resolve impurities. Recrystallization from ethanol or acetone may improve purity, but solvent selection must avoid decomposition (e.g., avoid prolonged heating in acidic conditions) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of 1H^1H-NMR (to verify morpholine proton environments at δ 2.5–3.5 ppm), 13C^{13}C-NMR (carbonyl signals at ~165–170 ppm), and HRMS (high-resolution mass spectrometry) for molecular ion validation. IR spectroscopy can confirm ester (C=O stretch at ~1720 cm1^{-1}) and morpholine ring vibrations .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the morpholine carbonyloxy group in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing morpholine group activates the carbonyloxy moiety for nucleophilic attack. DFT (density functional theory) studies can model transition states, while kinetic experiments (e.g., monitoring reaction rates with varying nucleophiles like amines or thiols) reveal steric and electronic effects. Solvent polarity (e.g., DMSO vs. toluene) significantly impacts activation energy .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies using HPLC-UV at varying pH (3–10) and temperatures (25–60°C) show degradation via hydrolysis of the ester linkage. Buffered solutions (pH 7.4, 37°C) mimic physiological conditions, with half-life calculations using first-order kinetics. LC-MS identifies degradation products (e.g., morpholine carboxylic acids) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

  • Methodological Answer : Low-level impurities (e.g., morpholine sulfonamides or hydrolyzed byproducts) require UPLC-MS/MS with a C18 column and ion-pairing agents (e.g., 0.1% formic acid). Method validation should include LOQ (limit of quantification) ≤0.1% and spike-recovery tests (85–115% accuracy) .

Q. How can computational modeling predict the biological activity of derivatives of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs) identifies potential binding affinities. QSAR (quantitative structure-activity relationship) models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends observed in in vitro assays .

Q. What strategies mitigate side reactions during functionalization of the phenyl ring in this compound?

  • Methodological Answer : Protecting the morpholine carbonyloxy group with tert-butyloxycarbonyl (Boc) or trimethylsilyl (TMS) groups prevents unwanted nucleophilic attack. Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) enables regioselective halogenation or alkylation .

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